

Unveiling the Potential of Ihmt-trk-284 in Oncology: A Technical Guide

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Compound of Interest		
Compound Name:	Ihmt-trk-284	
Cat. No.:	B12399669	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the novel, orally available type II TRK kinase inhibitor, **Ihmt-trk-284** (also known as compound 34), and its emerging applications in cancer research. This document details its mechanism of action, key quantitative data, and comprehensive experimental protocols for its investigation, serving as a vital resource for the scientific community.

Core Compound Profile: Ihmt-trk-284

Ihmt-trk-284 is a potent and highly selective inhibitor of Tropomyosin receptor kinases (TRK), a family of receptor tyrosine kinases (TRKA, TRKB, TRKC) that play a critical role in the development and function of the nervous system.[1] Dysregulation of TRK signaling, often through gene fusions, is a known oncogenic driver in a variety of adult and pediatric cancers.[1] **Ihmt-trk-284** has demonstrated significant anti-tumor activity in preclinical models, including those harboring mutations that confer resistance to other TRK inhibitors.[1][2]

Mechanism of Action

Ihmt-trk-284 functions as a type II kinase inhibitor, binding to the inactive conformation of the TRK kinase domain. This mode of inhibition allows it to overcome common resistance mutations that can arise in the ATP-binding pocket.[2] Upon binding, **Ihmt-trk-284** effectively blocks the phosphorylation of TRK kinases, thereby inhibiting downstream signaling pathways crucial for cancer cell survival and proliferation, namely the AKT and ERK pathways.[2] This



targeted inhibition ultimately leads to cell cycle arrest and apoptosis in TRK-dependent cancer cells.[2]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for Ihmt-trk-284.

Table 1: In Vitro Inhibitory Activity of Ihmt-trk-284

Target Kinase	IC50 (nM)
TRKA	10.5
TRKB	0.7
TRKC	2.6

Data sourced from multiple studies.[1][2][3]

Table 2: In Vivo Anti-Tumor Efficacy of Ihmt-trk-284 in Xenograft Models

Xenograft Model	Dosage (mg/kg, p.o., daily)	Treatment Duration	Tumor Growth Inhibition (TGI)
BaF3-TEL-TRKA	40	10 days	68%
BaF3-TEL-TRKB	40	10 days	93%
BaF3-TEL-TRKC	40	10 days	58%
KM-12-LUC	40	10 days	93%
KM-12-LUC	80	10 days	95%
BaF3-LMNA-TRKA- F589L	80	Not Specified	88%
BaF3-LMNA-TRKA- G667S	80	Not Specified	89%

Data represents findings from preclinical studies.[2]



Signaling Pathways and Experimental Workflows

Visual representations of the **Ihmt-trk-284** signaling pathway and a general experimental workflow are provided below.

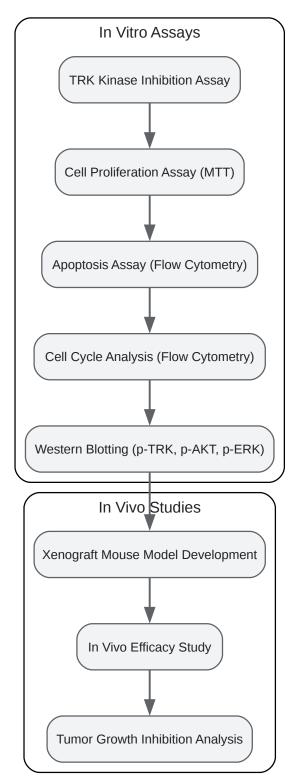


Cell Membrane Cytoplasm TRK Receptor Ihmt-trk-284 Autophosphorylation Inhibition p-TRK ERK p-AKT p-ERK Proliferation_Survival

Ihmt-trk-284 Signaling Pathway



Preclinical Evaluation Workflow for Ihmt-trk-284



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References

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